molecular formula C13H23NO4 B11774163 tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

Cat. No.: B11774163
M. Wt: 257.33 g/mol
InChI Key: WEUWWTDIYQIRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. These compounds are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-4-hydroxyoxazolidine-3-carboxylate with propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

  • Oxazolidine derivatives
  • Alcohol derivatives
  • Esters and amides

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other similar oxazolidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-propanoyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

WEUWWTDIYQIRBX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.